molecular formula C14H17NO4 B8489858 Phenyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate

Phenyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate

Cat. No. B8489858
M. Wt: 263.29 g/mol
InChI Key: PBYHSYQSIIATQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate is a useful research compound. Its molecular formula is C14H17NO4 and its molecular weight is 263.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality Phenyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Phenyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

phenyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate

InChI

InChI=1S/C14H17NO4/c16-13(19-12-4-2-1-3-5-12)15-8-6-14(7-9-15)17-10-11-18-14/h1-5H,6-11H2

InChI Key

PBYHSYQSIIATQZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12OCCO2)C(=O)OC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 1,4-dioxa-8-azaspiro[4.5]decane (2.00 g, 13.9 mmol) and triethylamine (2.90 mL, 20.9 mmol) in ethyl acetate (50 mL) at 0° C. was added phenyl chloroformate (2.10 mL, 13.9 mmol). The mixture was allowed to warm to room temperature overnight. Then, the mixture was filtered to remove triethylamine hydrochloride salts. The filtrate was concentrated, and the obtained residue was chromatographed (silica gel, hexanes to 50:50 hexanes/ethyl acetate) to give the title compound (3.48 g, 95%) as a white solid:
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.9 mL
Type
reactant
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
95%

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